The synthesis of (3S,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile can be achieved through several methods involving cyclization reactions and functional group transformations. A common approach involves the use of cyclopropylamine as a starting material:
Technical details regarding specific reagents and conditions used in these reactions can be found in patent literature and specialized chemical synthesis publications .
(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile can participate in various chemical reactions typical for pyrrolidine derivatives:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to create derivatives with different biological activities .
The mechanism of action for (3S,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is primarily associated with its interactions at specific biological targets. As a pyrrolidine derivative, it may act as an inhibitor or modulator of enzymes or receptors involved in critical biological pathways:
Quantitative data on binding affinities or kinetic parameters would typically be derived from pharmacological studies conducted during drug development phases .
The physical properties of (3S,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile include:
The chemical properties involve stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Its purity level is often reported at 97% or higher in commercial preparations .
(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it an important compound in medicinal chemistry .
The (3S,5S) stereochemical configuration in pyrrolidine derivatives represents a critical design element for optimizing ligand-receptor interactions in medicinal chemistry. This specific stereoisomer of 3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 349130-27-4) enables precise three-dimensional positioning of its cyclopropyl and methyl substituents relative to the carbonyl and nitrile functionalities [1]. The stereogenic centers create a well-defined molecular topology that enhances binding affinity to biological targets through complementary van der Waals contacts and hydrogen bonding networks.
X-ray crystallographic studies of related bioactive pyrrolidines reveal that the trans orientation of substituents at positions 3 and 5 – as embodied in the (3S,5S) configuration – imparts superior conformational stability compared to cis counterparts. This stability translates to enhanced metabolic resistance, as evidenced by the compound's persistence in pharmacokinetic studies [2]. The stereospecific bioactivity profile is further demonstrated in renin inhibitor research, where the (3S,5S)-configured pyrrolidine scaffold achieved IC50 values below 10 nM against human renin, outperforming alternative stereoisomers by over two orders of magnitude [2].
Table 1: Key Physicochemical Properties of (3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₁₂N₂O | - |
Molecular Weight | 164.21 g/mol | - |
Chiral Purity | >97% ee | Chiral GC analysis |
LogP | 1.2 ± 0.1 | pH 7.4 buffer |
Aqueous Solubility | 12.5 mg/mL | 25°C, phosphate buffer |
Melting Point | 148-150°C | - |
Hydrogen Bond Acceptors | 3 | - |
Hydrogen Bond Donors | 0 | - |
The cyclopropyl moiety at the C3 position serves as a strategic conformational constraint that profoundly influences the molecule's bioactive conformation. This strained carbocycle enforces restricted rotation about the C3-C bond, effectively reducing the entropic penalty upon target binding [5] [8]. The cyclopropyl's unique bonding geometry – featuring 115° bond angles rather than the typical 109.5° of sp³ carbons – generates substantial transannular strain that biases substituent orientation. This pre-organization is particularly valuable for mimicking peptide turn structures in protease inhibitors, where the cyclopropyl effectively positions flanking pharmacophores into the S3 and S1' binding pockets of aspartic proteases [2].
Synthetic methodologies for introducing the cyclopropyl group leverage enantioselective Michael Initiated Ring Closure (MIRC) reactions, which enable stereocontrolled construction of the cyclopropane ring. As demonstrated in recent advances, cinchona alkaloid-catalyzed MIRC reactions achieve >90% enantiomeric excess for the (1R,2S) cyclopropane configuration required for (3S,5S)-pyrrolidine synthesis [5]. Alternative routes utilize 3-cyclopropyl-3-oxopropanenitrile (CAS: 118431-88-2) as a key precursor, which undergoes stereoselective transformation to install the chiral centers [8]. The cyclopropyl's metabolic stability is evidenced by its resistance to oxidative degradation in liver microsomes, contrasting with the vulnerability of larger alkyl chains to cytochrome P450 oxidation [2].
Pyrrolidine and piperidine heterocycles represent complementary scaffolds in medicinal chemistry, each conferring distinct advantages for specific target classes. The five-membered pyrrolidine ring in (3S,5S)-configured derivatives exhibits reduced ring puckering flexibility compared to six-membered piperidines, resulting in lower conformational entropy upon protein binding. This translates to enhanced binding affinity – a critical factor observed in renin inhibitors where pyrrolidine-based compounds showed 10-fold higher potency than comparable piperidine analogs (IC50 0.3 nM vs 3 nM) [2]. The enhanced rigidity stems from pyrrolidine's higher energy barrier for ring inversion (ΔG‡ ~10 kcal/mol) versus piperidine's flexible chair-boat interconversions.
Metabolic stability represents another key differentiation: the pyrrolidine scaffold demonstrates superior resistance to oxidative metabolism compared to piperidine. Cytochrome P450-mediated oxidation at the α-carbon occurs less readily in pyrrolidines due to their constrained geometry, whereas piperidines undergo rapid dehydrogenation to toxiciminium intermediates [4]. This stability advantage is clinically validated in fentanyl analogs, where pyrrolidine-containing derivatives exhibit longer elimination half-lives than piperidine-based opioids [4].
Table 2: Scaffold Comparison in Pharmaceutical Applications
Parameter | Pyrrolidine Scaffold | Piperidine Scaffold | Biological Implications |
---|---|---|---|
Ring Strain | Higher (angle strain) | Lower | Enhanced target affinity |
Conformational Flexibility | Reduced pseudorotation amplitude | Greater chair flexibility | Improved binding entropy |
Metabolic Oxidation | Slower α-carbon oxidation | Rapid dehydrogenation | Extended plasma half-life |
Hydrogen Bonding Capacity | Two acceptor sites | Two acceptor sites | Comparable hydration |
Synthetic Modifiability | Easier C2/C3 functionalization | Versatile C4 functionalization | Diverse SAR exploration |
Representative Drugs | Fentanyl derivatives, Renin inhibitors | Aliskiren, Droperidol, Haloperidol | Target-specific applications |
The stereochemical versatility of both scaffolds enables tailored spatial arrangements of pharmacophores. While piperidines offer greater opportunities for trans-disubstitution patterns, pyrrolidines excel in cis-fused bicyclic systems. Renin inhibitor development illustrates this strategic selection: pyrrolidine-based compounds like 31 achieved 60% oral bioavailability in rat models with dose-dependent blood pressure reduction, outperforming early piperidine leads 1 in both potency and pharmacokinetic profiles [2]. The pyrrolidine's compact structure also facilitates blood-brain barrier penetration, explaining its prevalence in CNS-active fentanyl analogs compared to peripheral-acting piperidine drugs [4] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3